molecular formula C9H6BrNO2 B8056358 6-Bromoquinoline-2,4(1H,3H)-dione

6-Bromoquinoline-2,4(1H,3H)-dione

Cat. No.: B8056358
M. Wt: 240.05 g/mol
InChI Key: VWPAGBJORSHCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinoline-2,4(1H,3H)-dione (CAS: 138964-51-9) is a brominated derivative of quinoline-2,4-dione with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol . It is synthesized via bromination of 4-hydroxyquinolin-2(1H)-one precursors, typically using bromine in glacial acetic acid under controlled conditions . Its solubility varies across solvents, requiring preparation in dimethyl sulfoxide (DMSO) or ethanol for stock solutions, and it is stored at -20°C to -80°C to ensure stability .

Properties

IUPAC Name

6-bromo-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPAGBJORSHCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the bromination of quinoline-2,4-dione using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes nucleophilic substitution under mild conditions. This reaction enables the introduction of various functional groups:

Reaction ConditionsNucleophileProductYieldReference
DMF, K₂CO₃, RT, 24hBenzyl chloride1,3-Dibenzyl-6-bromoquinoline-2,4-dione65%
DMF, NaN₃, RT, 2h (darkness)Sodium azide6-Azidoquinoline-2,4(1H,3H)-dione77%
DMSO, CuSO₄, alkynes, RTTerminal alkynesTriazole-fused quinoline derivatives46–97%
  • Key Insights :

    • Alkylation with benzyl chloride or methyl iodide proceeds efficiently in DMF using K₂CO₃ as a base .

    • Azide substitution is a precursor for click chemistry applications .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide derivative (synthesized from bromine substitution) participates in [3+2] cycloadditions with terminal alkynes to form triazole rings:

AlkyneCatalyst SystemProductYieldReference
PhenylacetyleneCuSO₄·5H₂O, granular Cu1,4-Diphenyl-1,2,3-triazole derivative97%
Propargyl alcoholCuSO₄·5H₂O, granular CuHydroxymethyl-triazole derivative60%
  • Notable Features :

    • Reactions are performed in DMSO at room temperature under aerobic conditions .

    • Triazole products are structurally characterized by ¹H-NMR and mass spectrometry .

Biological Activity Modulation via Substitution

The bromine atom’s position directly influences pharmacological properties:

  • C6-Substituted Analogs : Act as CB2 receptor antagonists (Kᵢ = 18–32 nM for CB2R vs. >1,000 nM for CB1R) .

  • Mechanism : Antagonism is attributed to steric and electronic effects of the bromine atom on receptor binding .

Alkylation and Esterification

  • Alkylation : Reaction with ethyl chloroacetate in DMF yields ester-functionalized derivatives .

  • Hydrazinolysis : Conversion of ester groups to hydrazides enables further derivatization (e.g., with carbon disulfide) .

Structural and Mechanistic Insights

  • Tautomerism : The 2,4-dione moiety exhibits keto-enol tautomerism, influencing reactivity.

  • Spectroscopic Characterization :

    • ¹H-NMR confirms substitution patterns (e.g., loss of benzyl proton signals at δ 4.17 ppm post-alkylation) .

    • IR spectroscopy identifies carbonyl stretches (~1,700 cm⁻¹) and azide bands (~2,100 cm⁻¹) .

Reaction Optimization

  • Solvent Effects : DMF enhances solubility and reaction rates for SNAr .

  • Temperature Control : Room temperature minimizes side reactions during azide substitution .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 6-bromoquinoline-2,4(1H,3H)-dione exhibits significant antimicrobial activity against various pathogens. A study evaluated its derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated moderate to high antibacterial activity.

Compound ID Gram-positive Activity (mm) Gram-negative Activity (mm) Reference
Compound A1512
Compound B1814
Standard Drug2017

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have shown that derivatives of this compound can inhibit DNA synthesis and induce oxidative stress in cancer cells. For instance:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), A549 (lung).
  • Findings : IC50 values ranged from 10 to 25 µM across different cell lines.

This suggests promising therapeutic potential for targeting specific cancer types.

Efficacy Against Cancer Cell Lines

A recent study focused on the effects of various derivatives of this compound on cancer cell lines:

  • Cell Lines Tested : HeLa, MCF-7, A549.
  • Results : Compounds exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In a mouse model of multiple sclerosis, certain derivatives showed significant alleviation of clinical symptoms and protection against immune damage in the central nervous system.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloroquinoline-2,4(1H,3H)-dione

  • Synthesis: Prepared by chlorinating 4-hydroxyquinolin-2(1H)-one with sulfuryl chloride in dioxane at 50–55°C .
  • Key Differences :
    • Reactivity : Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution rates.
    • Purity : Elemental analysis shows higher carbon content (Found: 81.11% vs. Calcd: 80.71%) compared to brominated analogs, suggesting fewer byproducts .
    • Applications : Less frequently used in cross-coupling reactions due to weaker leaving-group propensity .

3-Bromoquinoline-2,4(1H,3H)-dione

  • Synthesis : Brominated analog synthesized using bromine in acetic acid at room temperature .
  • Key Differences: Reactivity: Bromine’s superior leaving-group ability enhances utility in Suzuki-Miyaura or Ullmann coupling reactions . Purity: Lower carbon content (Found: 73.38% vs. Stability: More prone to decomposition under light or heat compared to chloro analogs .

6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione

  • Structure : Incorporates a phenyl group at position 3 and a bromine at position 6 (Molecular formula: C₁₄H₉BrN₂O₂ ) .
  • Key Differences: Synthetic Route: Derived from quinazoline-2,4-dione scaffolds, requiring multistep functionalization . Biological Activity: Demonstrates enhanced antibacterial properties compared to non-phenylated analogs due to increased lipophilicity .

6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione

  • Structure: Pyrimidine-based dione with bromine at position 5 and an aminomethyl group at position 6 (C₅H₆BrN₃O₂) .
  • Key Differences :
    • Reactivity : The pyrimidine ring enables distinct hydrogen-bonding interactions, altering solubility and metabolic stability .
    • Applications : Used in nucleotide analog research rather than heterocyclic coupling reactions .

Comparative Data Table

Compound Molecular Formula Synthesis Method Purity (C, Found vs. Calcd) Key Applications
6-Bromoquinoline-2,4(1H,3H)-dione C₉H₆BrNO₂ Bromination in acetic acid >98% Heterocyclic derivative synthesis
3-Chloroquinoline-2,4(1H,3H)-dione C₉H₆ClNO₂ Chlorination with SO₂Cl₂ 81.11% vs. 80.71% Intermediate for azide synthesis
3-Bromoquinoline-2,4(1H,3H)-dione C₉H₆BrNO₂ Bromination in acetic acid 73.38% vs. 73.03% Cross-coupling reactions
6-Bromo-3-phenylquinazoline-2,4-dione C₁₄H₉BrN₂O₂ Multistep quinazoline functionalization N/A Antibacterial agents
6-(Aminomethyl)-5-bromopyrimidine-2,4-dione C₅H₆BrN₃O₂ Nucleophilic substitution N/A Nucleotide analog research

Research Findings and Implications

  • Reactivity: Brominated quinoline diones exhibit superior reactivity in metal-catalyzed coupling reactions compared to chloro analogs due to bromine’s stronger leaving-group ability .
  • Biological Potential: Phenyl-substituted bromo derivatives (e.g., 6-bromo-3-phenylquinazoline-2,4-dione) show enhanced bioactivity, likely due to increased membrane permeability .
  • Stability Challenges : Brominated compounds require stringent storage conditions (-20°C) to prevent decomposition, unlike more stable chloro analogs .

Biological Activity

6-Bromoquinoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. The presence of the bromine atom at the 6-position enhances its reactivity and biological potential.

Biological Activities

1. Anticancer Properties
Research indicates that 6-bromoquinoline derivatives exhibit promising anticancer activities. For instance, the compound has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of this compound possess significant cytotoxic effects against human cancer cells, including breast and lung cancer lines, through mechanisms involving cell cycle arrest and induction of programmed cell death .

2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens. In vitro studies revealed that it exhibits activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

3. Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in disease processes. For example, it has shown inhibitory activity against certain kinases and proteases, which are critical in cancer progression and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : It modulates the activity of enzymes involved in signaling pathways related to cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels within cells, leading to cellular damage and apoptosis .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of 6-bromoquinoline derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations compared to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .

Research Findings Summary Table

Activity Target Organism/Cell Line Mechanism Reference
AnticancerMCF-7 (Breast Cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusDisruption of cell membrane
Enzyme InhibitionVarious kinasesModulation of signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.